Deudextromethorphan

Übersicht

Beschreibung

Deudextromethorphan is a derivative of Dextromethorphan (DM), which has been used for over 50 years as an over-the-counter antitussive . DM is a cough suppressant used in many cough and cold medicines . It affects serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain, all of which have been implicated in the pathophysiology of depression .

Synthesis Analysis

The synthesis of Deudextromethorphan involves complex pharmacological processes. A study provides a whole-body physiologically-based pharmacokinetic (PBPK) model of dextromethorphan and its metabolites dextrorphan and dextrorphan O-glucuronide for predicting the effects of cytochrome P450 2D6 (CYP2D6) drug-gene interactions (DGIs) on dextromethorphan pharmacokinetics .Molecular Structure Analysis

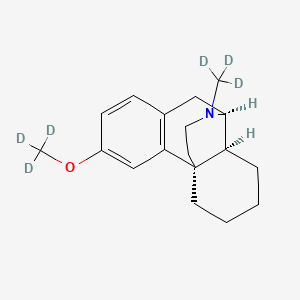

The molecular formula of Deudextromethorphan is C18H25NO . The exact mass is 277.231262 Da and the average mass is 277.4 g/mol .Chemical Reactions Analysis

Dextromethorphan is a substrate of cytochrome P450 2D6 (CYP2D6) and is consequently subject to considerable drug-gene interaction (DGI) effects . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .Physical And Chemical Properties Analysis

In its pure form, dextromethorphan occurs as a white powder . The molecular weight of Deudextromethorphan is 277.4 g/mol .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Ischemic Conditions

Dextromethorphan (DM) has demonstrated neuroprotective properties. In a study by Bokesch et al. (1994), DM inhibited the induction of c-fos, a marker of cellular responses to ischemia, and prevented cell death in hippocampal neurons following global forebrain ischemia. This suggests DM could be beneficial before conditions of ischemia or decreased central nervous system perfusion (Bokesch et al., 1994).

Pharmacokinetic Studies

DM has been used in studies to understand pharmacokinetics. Funck-Brentano et al. (2005) utilized DM for phenotyping CYP2D6 and assessing CYP3A4 activity, highlighting its utility in predicting adverse events and understanding individual variability in drug metabolism (Funck-Brentano et al., 2005).

Neuropharmacology

Tortella et al. (1989) explored the unique neuropharmacological profile of DM, finding anticonvulsant and neuroprotective properties. The study underscored its potential clinical importance beyond its primary use as a cough suppressant (Tortella et al., 1989).

Osteoclast Differentiation and Bone Health

Wu et al. (2013) reported that DM inhibits osteoclast differentiation and activity by affecting NF-κB signaling. This discovery opens up potential therapeutic applications for diseases associated with excessive osteoclastic activity, such as osteoporosis (Wu et al., 2013).

Substance Abuse Research

DM has been studied in the context of substance abuse. Pulvirenti et al. (1997) found that DM significantly reduced cocaine self-administration in rats, providing a preclinical rationale for its potential use in treating cocaine dependence in humans (Pulvirenti et al., 1997).

Use in Pseudobulbar Affect

Dextromethorphan/quinidine combination has been approved for treating pseudobulbar affect (PBA)

, a condition characterized by uncontrollable episodes of crying or laughter, often seen in neurological disorders. Studies like those conducted by Yang and Deeks (2014) have shown the effectiveness of this combination in reducing the rate of PBA episodes and improving quality of life in patients with conditions such as amyotrophic lateral sclerosis, multiple sclerosis, stroke, and traumatic brain injury (Yang & Deeks, 2014).

Capillary Electrophoresis Applications

Krait et al. (2018) utilized dextromethorphan in the development of a capillary electrophoresis method for determining the chiral purity of pharmaceuticals. This demonstrates DM's utility in analytical chemistry, particularly in quality control processes (Krait et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The combination of Dextromethorphan and bupropion is a safe, well-tolerated, and efficacious treatment option in adults with major depressive disorder (MDD) . Studies in bipolar depression with Dextromethorphan/bupropion are warranted as well as in MDD with suicidality . The availability of ketamine/esketamine and Dextromethorphan/bupropion instantiates the relevance of glutamate as a treatment target in MDD .

Eigenschaften

IUPAC Name |

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-QNNIAVNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deudextromethorphan | |

CAS RN |

1079043-55-2 | |

| Record name | Deudextromethorphan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUDEXTROMETHORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

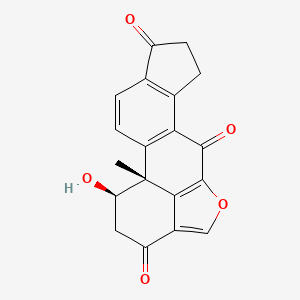

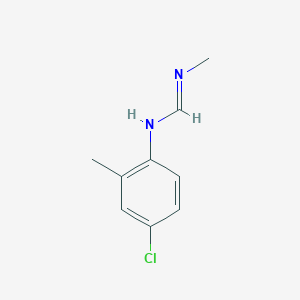

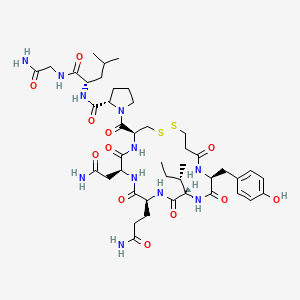

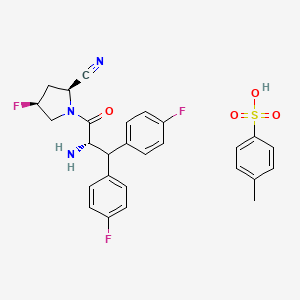

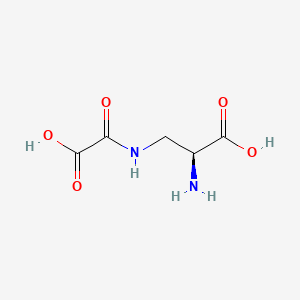

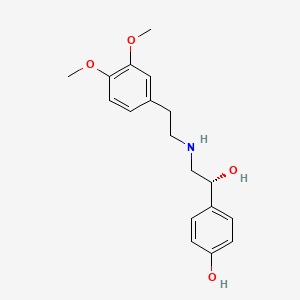

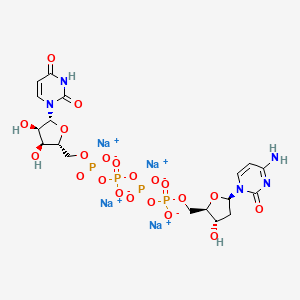

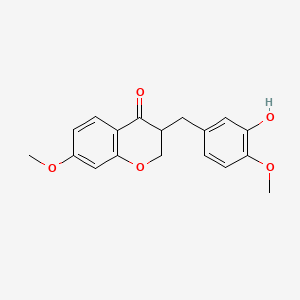

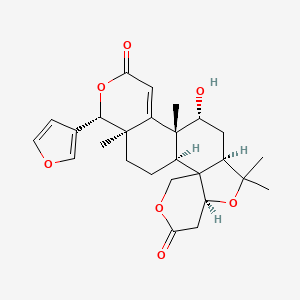

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.